

# Apilimod Mesylate treatment in in vivo mouse models of cancer

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |
|----------------------|-------------------|-----------|
| Compound Name:       | Apilimod Mesylate |           |
| Cat. No.:            | B1663033          | Get Quote |

# Application Notes: Apilimod Mesylate in Cancer Research

#### Introduction

Apilimod, also known as STA-5326, is a potent and specific small molecule inhibitor of the lipid kinase PIKfyve.[1][2][3] Initially investigated for autoimmune diseases due to its inhibitory effects on interleukin-12 (IL-12) and IL-23, its development was discontinued for these indications.[1][2] Subsequent research repurposed Apilimod as a promising anti-cancer agent, particularly for B-cell non-Hodgkin lymphoma (B-NHL), based on its unique mechanism of action that disrupts lysosomal homeostasis.[1][3][4] Preclinical studies in various in vivo mouse models have demonstrated its single-agent efficacy and synergistic potential with other approved cancer therapies.[1][3][4]

#### Mechanism of Action

Apilimod's primary molecular target in cancer cells is the phosphatidylinositol-3-phosphate 5-kinase (PIKfyve).[1][5] PIKfyve is a crucial enzyme in the endolysosomal system, responsible for phosphorylating phosphatidylinositol-3-phosphate (PI3P) to generate phosphatidylinositol-3,5-bisphosphate (PI(3,5)P2).[1][6] PI(3,5)P2 is a key signaling lipid that regulates the trafficking and function of late endosomes and lysosomes.

### Methodological & Application





By inhibiting PIKfyve, Apilimod depletes cellular levels of PI(3,5)P2, leading to a cascade of downstream effects:

- Disruption of Lysosomal Homeostasis: The loss of PI(3,5)P2 impairs the function and integrity of lysosomes.[1][4]
- Inhibition of Autophagic Flux: The process of autophagy, a cellular recycling mechanism often exploited by cancer cells for survival, is blocked.[1][7]
- Impaired Endolysosomal Trafficking: The movement of molecules and vesicles within the cell's endosomal system is disrupted.[1]
- Enhanced Antigen Presentation: Recent studies suggest that PIKfyve inhibition can upregulate the surface expression of MHC class I molecules on cancer cells, making them more visible to the immune system and enhancing the efficacy of immunotherapies.[7]

This disruption of essential cellular processes ultimately leads to cytotoxicity and reduced proliferation in cancer cells, particularly those of B-cell lineage.[1][3]









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Identification of apilimod as a first-in-class PIKfyve kinase inhibitor for treatment of B-cell non-Hodgkin lymphoma PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apilimod Wikipedia [en.wikipedia.org]
- 3. Identification of apilimod as a first-in-class PIKfyve kinase inhibitor for treatment of B-cell non-Hodgkin lymphoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. PIKfyve: a lipid kinase target for COVID-19, cancer and neurodegenerative disorders PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apilimod, a candidate anticancer therapeutic, arrests not only PtdIns(3,5)P2 but also PtdIns5P synthesis by PIKfyve and induces bafilomycin A1-reversible aberrant endomembrane dilation | PLOS One [journals.plos.org]
- 7. pnas.org [pnas.org]
- To cite this document: BenchChem. [Apilimod Mesylate treatment in in vivo mouse models of cancer]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663033#apilimod-mesylate-treatment-in-in-vivo-mouse-models-of-cancer]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com